molecular formula C15H14N4O2S B11373654 5-(hydroxymethyl)-2-phenyl-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-2-phenyl-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11373654
M. Wt: 314.4 g/mol
InChI Key: BJPPRRACJNZYKC-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-2-phenyl-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-2-phenyl-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method is the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by functionalization to introduce the hydroxymethyl, phenyl, and thiophen-2-ylmethyl groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of reagents and conditions is crucial to ensure high yield and purity, as well as to minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-2-phenyl-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carboxamide group yields an amine .

Scientific Research Applications

5-(hydroxymethyl)-2-phenyl-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-2-phenyl-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may contribute to the compound’s ability to intercalate with DNA or disrupt cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(hydroxymethyl)-2-phenyl-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, a thiophene ring, and a carboxamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

5-(hydroxymethyl)-2-phenyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C15H14N4O2S/c20-10-13-14(15(21)16-9-12-7-4-8-22-12)18-19(17-13)11-5-2-1-3-6-11/h1-8,20H,9-10H2,(H,16,21)

InChI Key

BJPPRRACJNZYKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CS3)CO

Origin of Product

United States

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